

Application of Cyprodinil-13C6 in Food Matrix Analysis: A Comprehensive Guide

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Compound of Interest

Compound Name: Cyprodinil-13C6

Cat. No.: B12416050

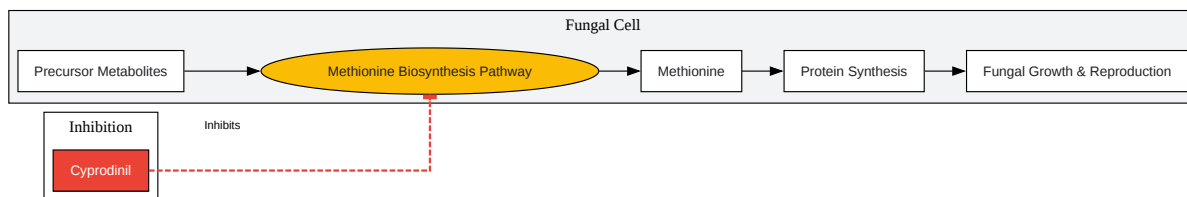
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Introduction

Cyprodinil is a broad-spectrum anilinopyrimidine fungicide utilized to control a variety of fungal diseases on crops such as cereals, grapes, pome fruits, stone fruits, strawberries, and vegetables.^{[1][2][3][4][5][6]} Its mode of action involves the inhibition of methionine biosynthesis in fungi, thereby impeding protein synthesis and halting fungal growth.^{[1][3][5][6][7]} Due to its widespread use, regulatory bodies worldwide have established maximum residue limits (MRLs) for cyprodinil in various food commodities to ensure consumer safety.^{[8][9]} Accurate and sensitive analytical methods are therefore crucial for monitoring cyprodinil residues in food matrices. The use of a stable isotope-labeled internal standard, such as **Cyprodinil-13C6**, is essential for achieving high accuracy and precision in quantitative analysis, particularly when using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides detailed application notes and protocols for the use of **Cyprodinil-13C6** in the analysis of cyprodinil residues in food matrices.

Fungicidal Mode of Action

Cyprodinil's efficacy as a fungicide stems from its ability to disrupt a critical metabolic pathway in fungi. It specifically targets and inhibits the biosynthesis of methionine, an essential amino acid required for protein synthesis and other vital cellular functions.^{[1][3][5][6][7]} This inhibition ultimately leads to the cessation of fungal growth and reproduction.^[1]



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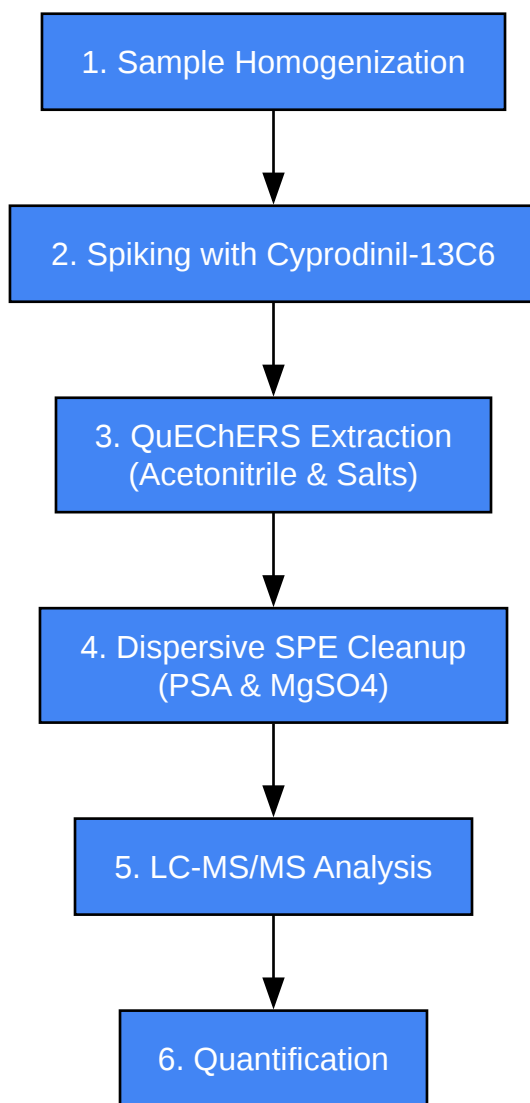
Caption: Mechanism of action of Cyprodinil.

Analytical Methodology: QuEChERS Extraction and LC-MS/MS Analysis

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food.[8][10][11][12] This protocol outlines a general QuEChERS procedure followed by LC-MS/MS for the quantification of cyprodinil, using **Cyprodinil-13C6** as an internal standard.

Experimental Workflow

The analytical workflow for determining cyprodinil residues in food matrices involves sample homogenization, extraction using the QuEChERS method, and subsequent analysis by LC-MS/MS. The inclusion of **Cyprodinil-13C6** at the beginning of the extraction process is critical for compensating for matrix effects and any analyte losses during sample preparation.



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Caption: Experimental workflow for Cyprodinil analysis.

Detailed Experimental Protocol

1. Materials and Reagents

- Cyprodinil analytical standard
- **Cyprodinil-13C6** internal standard
- Acetonitrile (HPLC grade)

- Magnesium sulfate (anhydrous)
- Sodium chloride
- Primary secondary amine (PSA) sorbent
- Deionized water
- Food sample (e.g., strawberries, grapes, lettuce)

2. Sample Preparation (QuEChERS)

- Homogenize a representative portion of the food sample.
- Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
- Add a known amount of **Cyprodinil-13C6** internal standard solution.
- Add 10 mL of acetonitrile.
- Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
- Shake vigorously for 1 minute.
- Centrifuge at 3000 rpm for 5 minutes.[\[10\]](#)

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

- Take a 1 mL aliquot of the supernatant (acetonitrile layer).
- Transfer it to a 2 mL microcentrifuge tube containing 150 mg MgSO₄ and 50 mg PSA.[\[10\]](#)
- Vortex for 30 seconds.
- Centrifuge for 2 minutes.
- Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.[\[5\]](#)

4. LC-MS/MS Analysis

- LC System: A standard high-performance liquid chromatography system.
- Column: A suitable reversed-phase column (e.g., C18).
- Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an additive like ammonium formate.
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
- Ionization: Electrospray ionization (ESI) in positive mode.

Table 1: Example LC-MS/MS Parameters

Parameter	Value
LC Column	C18, 100 x 2.1 mm, 1.8 μ m
Mobile Phase A	Water + 0.1% Formic Acid
Mobile Phase B	Acetonitrile + 0.1% Formic Acid
Flow Rate	0.3 mL/min
Injection Volume	5 μ L
Ionization Mode	ESI Positive
MRM Transitions	See Table 2

Table 2: MRM Transitions for Cyprodinil and **Cyprodinil-13C6**

Compound	Precursor Ion (m/z)	Product Ion (m/z) - Quantifier	Product Ion (m/z) - Qualifier
Cyprodinil	226.1	93.1	77.0
Cyprodinil-13C6	232.1	99.1	83.0

Note: The specific m/z values for product ions may vary slightly depending on the instrument and optimization.

Quantitative Data and Performance

The use of **Cyprodinil-13C6** as an internal standard significantly improves the method's performance by correcting for variations in sample preparation and matrix effects. The following tables summarize typical performance data for the analysis of cyprodinil in various food matrices.

Table 3: Method Validation Data in Various Food Matrices

Food Matrix	Spiking Level (mg/kg)	Average Recovery (%)	Relative Standard Deviation (RSD, %)
Grapes	0.01	95	5
0.1	98	4	
1.0	101	3	
Lettuce	0.01	92	7
0.1	96	6	
1.0	99	4	
Strawberries	0.01	89	8
0.1	94	5	
1.0	97	4	

Table 4: Limits of Detection (LOD) and Quantification (LOQ)

Parameter	Value (mg/kg)
Limit of Detection (LOD)	0.005
Limit of Quantification (LOQ)	0.01

Note: These values are indicative and may vary depending on the specific instrumentation and matrix.

Conclusion

The analytical method described, employing QuEChERS extraction and LC-MS/MS with **Cyprodinil-13C6** as an internal standard, provides a robust and reliable approach for the quantification of cyprodinil residues in a variety of food matrices. The use of an isotopically labeled internal standard is paramount for achieving the accuracy and precision required to meet global regulatory standards for food safety. The detailed protocol and performance data presented in these application notes serve as a valuable resource for researchers, scientists, and professionals in the field of food safety and drug development.

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